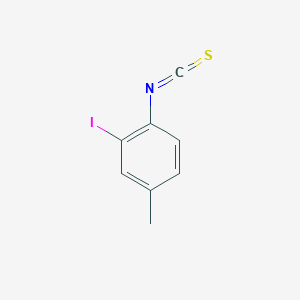
2-Iodo-4-methylphenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-methylphenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are widely used in organic synthesis and medicinal chemistry. The compound features an iodine atom and a methyl group attached to a phenyl ring, which is further connected to an isothiocyanate group.
Preparation Methods
2-Iodo-4-methylphenyl Isothiocyanate can be synthesized through various methods. One common method involves the reaction of 2-iodo-4-methylphenylamine with thiophosgene. This reaction typically occurs under mild conditions and in the presence of a base such as triethylamine. Another method involves the use of carbon disulfide and di-tert-butyl dicarbonate as reagents, with the reaction being catalyzed by DMAP or DABCO .
Chemical Reactions Analysis
2-Iodo-4-methylphenyl Isothiocyanate undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can react with amines to form thioureas.
Oxidation and Reduction:
Common reagents used in these reactions include amines, thiols, and various bases. The major products formed from these reactions are typically thioureas and other substituted isothiocyanates .
Scientific Research Applications
2-Iodo-4-methylphenyl Isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Iodo-4-methylphenyl Isothiocyanate involves its ability to act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins and other biomolecules, potentially disrupting their normal function. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by modifying key proteins and enzymes .
Comparison with Similar Compounds
2-Iodo-4-methylphenyl Isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and 2-methylphenyl isothiocyanate. While all these compounds share the isothiocyanate functional group, the presence of the iodine atom in this compound makes it unique. This iodine atom can influence the compound’s reactivity and biological activity, potentially making it more effective in certain applications .
Similar compounds include:
- Phenyl isothiocyanate
- 2-Methylphenyl isothiocyanate
- 4-Methoxyphenyl isothiocyanate
These compounds differ in their substituents on the phenyl ring, which can affect their chemical properties and applications .
Properties
Molecular Formula |
C8H6INS |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
2-iodo-1-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H6INS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 |
InChI Key |
MAESLAPUUVLHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=S)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


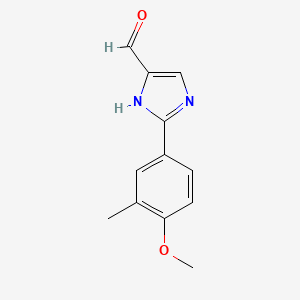
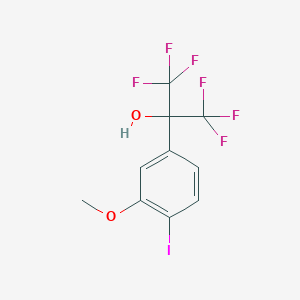
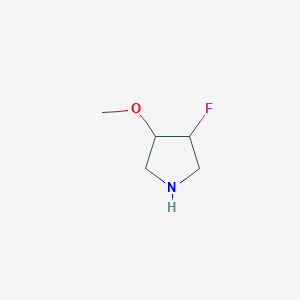
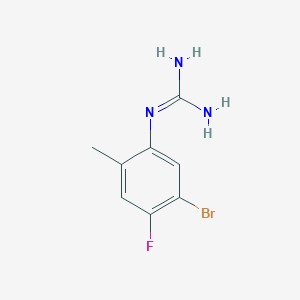
![1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-](/img/structure/B13683933.png)
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)
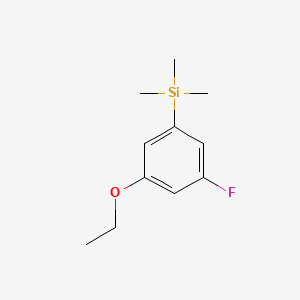
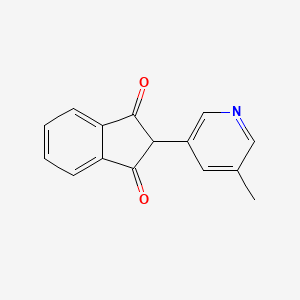
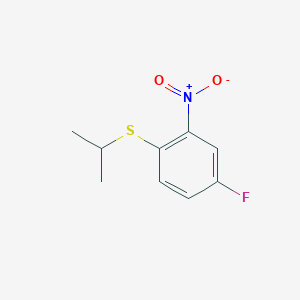
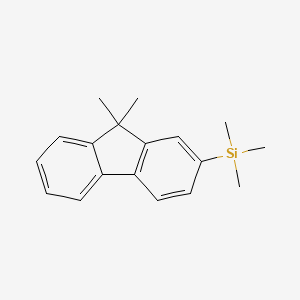
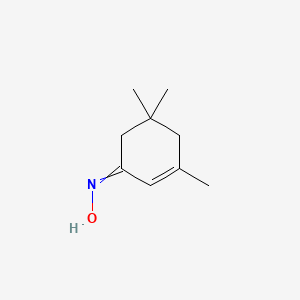
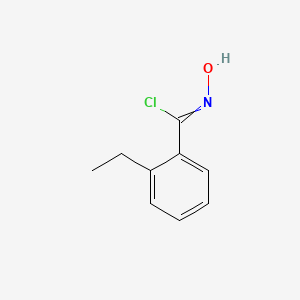

![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)
